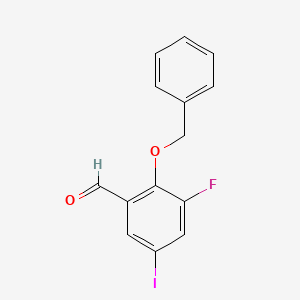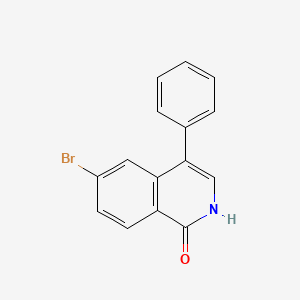
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and an ethylsulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of a benzene derivative followed by the introduction of the ethylsulfonyl group. The general steps are as follows:
Bromination: The benzene ring is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
Chlorination: The brominated benzene is then chlorinated using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Introduction of Ethylsulfonyl Group: The resulting compound is then reacted with ethylsulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base such as pyridine to introduce the ethylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation: Products include sulfone derivatives.
Reduction: Products include dehalogenated compounds.
科学的研究の応用
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as bromine, chlorine, and ethylsulfonyl makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups into the molecule.
類似化合物との比較
Similar Compounds
- 1-Bromo-4-chloro-2-methylbenzene
- 1-Chloro-4-(methylsulfonyl)benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Uniqueness
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene is unique due to the combination of bromine, chlorine, and ethylsulfonyl groups on the benzene ring. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C9H10BrClO2S |
|---|---|
分子量 |
297.60 g/mol |
IUPAC名 |
2-bromo-1-chloro-4-(ethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H10BrClO2S/c1-2-14(12,13)6-7-3-4-9(11)8(10)5-7/h3-5H,2,6H2,1H3 |
InChIキー |
XCPGQHLUIFZEFI-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CC1=CC(=C(C=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)





![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)




